Boc-11-aminoundecanoic acid
Overview
Description
Boc-11-aminoundecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H31NO4 and its molecular weight is 301.42 g/mol. The purity is usually 95%.
The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Boc-11-aminoundecanoic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.
Mode of Action
As a PROTAC linker, this compound forms a bridge between the target protein and an E3 ubiquitin ligase . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
Its molecular weight of 30143 suggests that it may have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C .
Preparation Methods
The synthesis of Boc-11-aminoundecanoic acid typically involves the esterification of amino undecanoic acid with tert-butoxycarbonyl chloride (BOC-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of the BOC-protected amino undecanoic acid ester. This ester is then subjected to alkaline hydrolysis to yield the final product .
Industrial Production Methods:
Esterification: Amino undecanoic acid is reacted with tert-butoxycarbonyl chloride in the presence of a carbonate buffer.
Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions to produce this compound.
Chemical Reactions Analysis
Boc-11-aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield primary amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be employed to remove the tert-butoxycarbonyl group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Boc-11-aminoundecanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent side reactions involving amino groups.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
- tert-Butoxycarbonyl-protected amino acids
- N-tert-Butoxycarbonyl-11-amino undecanoic acid
Properties
IUPAC Name |
11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPZJBSQUULAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401054 | |
Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10436-25-6 | |
Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-((tert-butoxycarbonyl)amino)undecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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